1-(8-Azidooctyl)-1H-pyrrole
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Overview
Description
1-(8-Azidooctyl)-1H-pyrrole is an organic compound characterized by the presence of an azido group attached to an octyl chain, which is further connected to a pyrrole ring
Preparation Methods
The synthesis of 1-(8-Azidooctyl)-1H-pyrrole typically involves a multi-step process. One common method starts with the preparation of 8-azidooctyl methanesulfonate. This intermediate is then reacted with pyrrole under specific conditions to yield the desired product. The reaction conditions often involve the use of dry solvents and inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
1-(8-Azidooctyl)-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The pyrrole ring can undergo oxidation under specific conditions, leading to the formation of pyrrole derivatives.
Common reagents used in these reactions include sodium azide, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(8-Azidooctyl)-1H-pyrrole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(8-Azidooctyl)-1H-pyrrole largely depends on the specific application. In click chemistry, the azido group reacts with alkynes to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications . The molecular targets and pathways involved vary based on the context in which the compound is used.
Comparison with Similar Compounds
1-(8-Azidooctyl)-1H-pyrrole can be compared to other azido-containing compounds, such as 8-azidooctyl methanesulfonate and 8-azidooctyl glycosides . These compounds share the azido functional group, which imparts similar reactivity. the presence of the pyrrole ring in this compound provides unique electronic properties and reactivity patterns, distinguishing it from other azido compounds.
Similar compounds include:
8-Azidooctyl methanesulfonate: Used as an intermediate in the synthesis of various azido compounds.
8-Azidooctyl glycosides: Utilized in the synthesis of glycosylated molecules for biological studies.
Properties
CAS No. |
596811-93-7 |
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Molecular Formula |
C12H20N4 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(8-azidooctyl)pyrrole |
InChI |
InChI=1S/C12H20N4/c13-15-14-9-5-3-1-2-4-6-10-16-11-7-8-12-16/h7-8,11-12H,1-6,9-10H2 |
InChI Key |
CKVNXJYNTOKBIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCCCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
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